molecular formula C12H11NO2 B1602002 3-(Quinolin-3-YL)propanoic acid CAS No. 67752-28-7

3-(Quinolin-3-YL)propanoic acid

Cat. No. B1602002
CAS RN: 67752-28-7
M. Wt: 201.22 g/mol
InChI Key: PDVKRIXEUOTSJQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 3-(Quinolin-3-YL)propanoic acid is C12H11NO2 . The exact molecular structure is not directly available from the search results.


Chemical Reactions Analysis

The chemical behavior of this β-keto acid towards nitrosation, coupling with a diazonium salt, esterification, condensation with 2,2-dimethoxyethanamine, hydrazinolysis, Knoevenagel condensation with isatine, salisyaldehyde, 3-formylquinolones, and 3-formylchromone, was investigated .


Physical And Chemical Properties Analysis

The molecular weight of 3-(Quinolin-3-YL)propanoic acid is 201.22 . More detailed physical and chemical properties are not directly available from the search results.

Scientific Research Applications

Antibiotic Development

3-(Quinolin-3-YL)propanoic acid and its derivatives show potential in developing new antibiotics. Their molecular similarity with fluoroquinolone antibiotics makes them a prospective scaffold for antimicrobial drugs. Analytical methods for quality control of these active pharmaceutical ingredients (APIs) have been analyzed, emphasizing the need for 13C NMR-spectroscopy to address the issue of tautomeric forms (Zubkov et al., 2016).

Synthesis of Novel Amides

The synthesis of novel amides involving 3-(Quinolin-3-YL)propanoic acid has been explored. These amides were synthesized using various methods, with the highest yield observed when acids were activated by SOCl2. This process highlights the molecular diversity of 3-alkyl carboxylic acids of quinolin-4-ones (Ruschak et al., 2016).

Corrosion Inhibition

Compounds derived from 3-(Quinolin-3-YL)propanoic acid have been studied as corrosion inhibitors for metals like mild steel in acidic environments. These inhibitors work by adsorbing on the metal surface, acting as anodic inhibitors and following the Langmuir isotherm model (Saliyan & Adhikari, 2008).

Green Synthesis Protocols

Efficient methodologies for the synthesis of quinoline derivatives, including 3-(Quinolin-3-YL)propanoic acid, have been developed using green chemistry principles. For instance, Knoevenagal condensation under microwave irradiation has been employed for creating novel compounds with potential medicinal applications (Shastri & Joshi, 2014).

Safety And Hazards

3-(Quinolin-3-YL)propanoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

3-quinolin-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-12(15)6-5-9-7-10-3-1-2-4-11(10)13-8-9/h1-4,7-8H,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVKRIXEUOTSJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10497240
Record name 3-(Quinolin-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10497240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Quinolin-3-YL)propanoic acid

CAS RN

67752-28-7
Record name 3-Quinolinepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67752-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Quinolin-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10497240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(quinolin-3-yl)propanoic acid
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Synthesis routes and methods I

Procedure details

A solution of 3-quinolinepropanoic acid methyl ester (2.21 g, 10.3 mmol) in 10% KOH/MeOH (48.2 mL), H2O (20 mL) and methanol (134 mL) was stirred at room temperature for 3 h. Upon completion of reaction, the solution was concentrated and the aqueous residue was acidified to pH 5-6 with glacial HOAc. A crystalline solid formed which was filtered, washing with H2O until the filtrate was neutral and dried to give 3-quinolinepropanoic acid (1.84 g, 9.14 mmol) in 89% yield as a solid, mp 180°-181° C.
Quantity
2.21 g
Type
reactant
Reaction Step One
Name
KOH MeOH
Quantity
48.2 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
134 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution containing quinoline-3-carboxaldehyde 4-1 (5 g, 31.8 mmol), malonic acid (3.6 g, 35.0 mmol), and ammonium acetate (5.0 g, 63.6 mmol) in anhydrous ethanol (125 mL) was heated at reflux for 12 h. After cooling to room temperature, the resulting white solid was collected by filtration and washed with cold ethanol (150 mL) and then dried under vacuum to provide 4-2 as a white solid (3.84 g, 17.8 mmol, 56%). 1H NMR (300 MHz, D2O):δ 8.91 (d, J=2 Hz 1H), 8.21 (d, J=2 Hz, 1H), 8.12 (d, J=8 Hz, 1H), 7.84 (d, J=7 Hz, 1H), 7.72 (t, J=7 Hz, H), 7.54 (t, J=7 Hz, 1,H), 4.72 (m, 1H), 2.73 (m, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Yield
56%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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